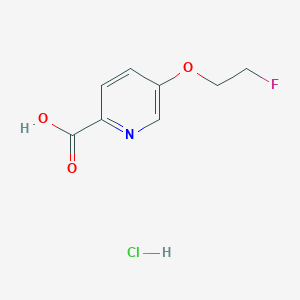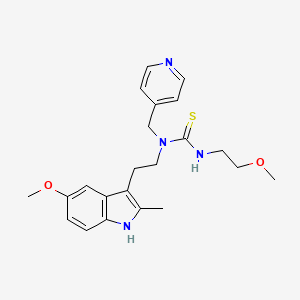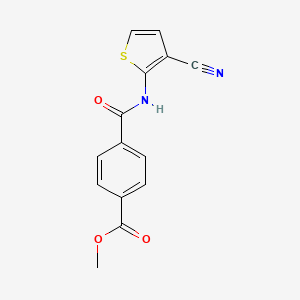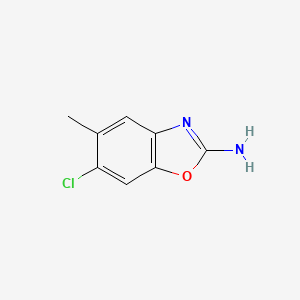
5-(2-Fluoroethoxy)pyridine-2-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related fluorinated pyridine compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound . Fluorinated pyridine derivatives are of significant interest due to their applications in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of fluorinated pyridine derivatives often involves palladium-catalyzed reactions, regioselective chlorination, and coupling of different building blocks . For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a cyanation/reduction sequence and selective monodechlorination . Similarly, the concept of "regioexhaustive substitution" has been applied to various difluoropyridines to achieve regioselective metalation and carboxylation . These methods could potentially be adapted for the synthesis of "5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride" by introducing the appropriate ethoxy moiety at the desired position on the pyridine ring.
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. The introduction of fluorine can enhance the stability and lipophilicity of the compound, which is beneficial for drug development . The specific structure of "5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride" would include a pyridine ring with a fluorine atom and an ethoxy group at specified positions, which could affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Fluorinated pyridines can undergo various chemical reactions, including metalation, carboxylation, and coupling reactions . The presence of fluorine can also facilitate the formation of carbon-fluorine bonds, which are among the strongest in organic chemistry and can be leveraged in the synthesis of more complex molecules . The reactivity of "5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride" would be influenced by the electron-withdrawing effects of the fluorine and the electron-donating effects of the ethoxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines are influenced by the presence of fluorine atoms. Fluorine can increase the acidity of adjacent hydrogen atoms, alter the boiling and melting points, and improve metabolic stability . The hydrochloride salt form of "5-(2-Fluoroethoxy)pyridine-2-carboxylic acid" would be expected to have increased solubility in water, which could be advantageous for certain applications. The specific properties of this compound would need to be determined experimentally.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Ester and Ether Synthesis : The acid chlorides of carboxylic acids, including compounds similar to 5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride, can react with fluoroketones in the presence of pyridine to produce esters (ethers) of α-chloro-substituted alcohols (Utebaev, Rokhlin, & Knunyants, 1974).
- Antihypertensive Activity : Derivatives of 5-amino-2-pyridinecarboxylic acids, similar in structure to the compound , have been synthesized and shown to possess potent antihypertensive properties (Finch, Campbell, Gemenden, & Povalski, 1978).
Material Science and Photophysical Properties
- Carbon Dots with High Fluorescence : Research has identified organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid as key ingredients and fluorescence origins in carbon dots, which might be relevant to the compound due to its similar pyridine structure (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Yoshihito, & Zhang, 2016).
Crystal Structure Analysis
- Hydrogen Bonding Network : The study of similar compounds like 5-(trifluoromethyl)pyridine-2-carboxylic acid has revealed interesting hydrogen-bonding dimers and networks, which could be relevant for understanding the crystal structure of 5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride (Ye & Tanski, 2020).
Synthesis and Applications in Medicinal Chemistry
- Synthesis of Antiviral Agents : Derivatives of 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids, related to the chemical structure , have been synthesized and evaluated for antiviral properties against viruses like BVDV, HCV, and influenza A (Ivachtchenko, Yamanushkin, Mitkin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bichko, Okun, Ivashchenko, & Ivanenkov, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
5-(2-fluoroethoxy)pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3.ClH/c9-3-4-13-6-1-2-7(8(11)12)10-5-6;/h1-2,5H,3-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBGKOPIAVWMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCF)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]](/img/structure/B2506719.png)

![1'-(4-(Trifluoromethoxy)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2506721.png)


![N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2506724.png)
![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)
![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2506726.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/no-structure.png)
